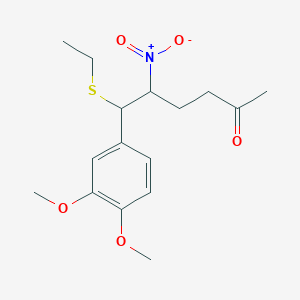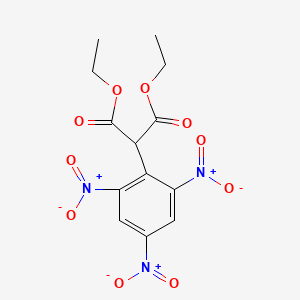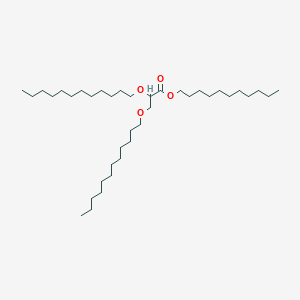
Undecyl 2,3-bis(dodecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C38H76O4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esters like undecyl 2,3-bis(dodecyloxy)propanoate are typically synthesized through the esterification of carboxylic acids with alcohols in the presence of a mineral acid catalyst . The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water .
Industrial Production Methods
In industrial settings, the production of esters often involves the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl 2,3-bis(dodecyloxy)propanoate, like other esters, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and can be catalyzed by either an acid or a base.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from the hydrolysis of this compound are undecyl alcohol and dodecanoic acid .
Wissenschaftliche Forschungsanwendungen
Undecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of undecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The ester bond is hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various industrial applications.
Methyl butyrate: An ester with a fruity odor, used in flavoring and fragrance industries.
Butyl propionate: An ester used as a solvent and in the production of perfumes.
Uniqueness
Undecyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which impart distinct physicochemical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters . These properties make it particularly useful in applications requiring long-lasting effects and stability .
Eigenschaften
CAS-Nummer |
64713-50-4 |
|---|---|
Molekularformel |
C38H76O4 |
Molekulargewicht |
597.0 g/mol |
IUPAC-Name |
undecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C38H76O4/c1-4-7-10-13-16-19-22-24-27-30-33-40-36-37(41-34-31-28-25-23-20-17-14-11-8-5-2)38(39)42-35-32-29-26-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
InChI-Schlüssel |
JRUMUGVAEKZCMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


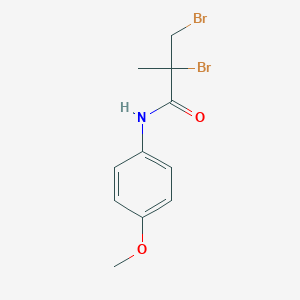
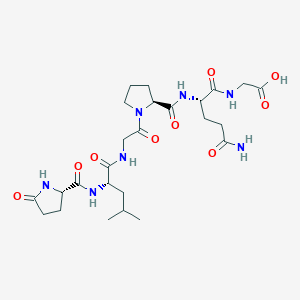
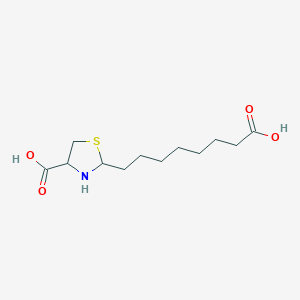
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
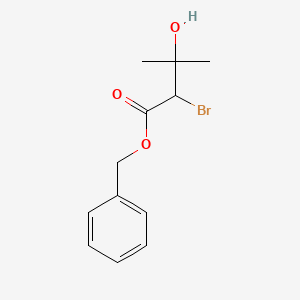
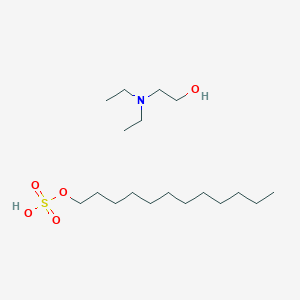
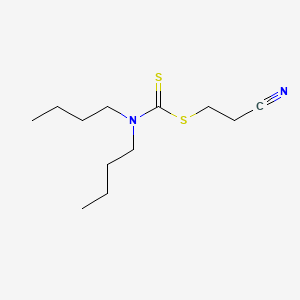
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
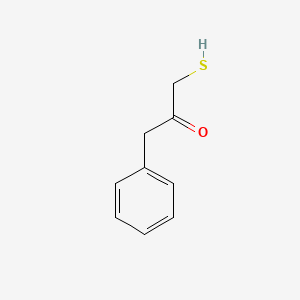
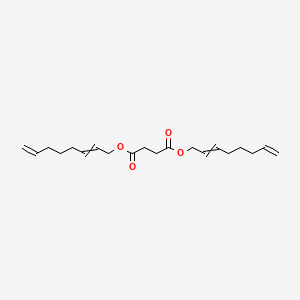
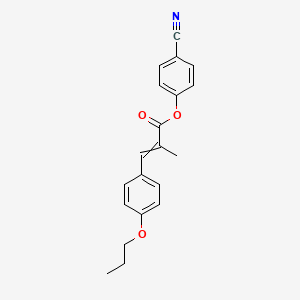
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
